molecular formula C15H16BrN3O3S B5216272 N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

Cat. No. B5216272
M. Wt: 398.3 g/mol
InChI Key: YBXIQEXMAHBAAV-UHFFFAOYSA-N
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Description

N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of N-acyl amino acid derivatives and has been shown to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide is not fully understood. However, it is believed to act through the inhibition of specific enzymes or receptors involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide can have a range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide is its potential as a therapeutic agent for a range of diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide. These include further studies to elucidate its mechanism of action, optimization of its structure to improve its therapeutic potential, and testing its efficacy in animal models of disease. Additionally, studies could be conducted to investigate its potential for use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide involves a multi-step process. The starting materials for the synthesis are 4-bromoaniline, 3-pyridinemethanol, and methylsulfonyl chloride. The reaction proceeds through a series of steps involving the formation of an amide bond between the 4-bromoaniline and 3-pyridinemethanol, followed by the addition of methylsulfonyl chloride to form the final product.

Scientific Research Applications

N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit activity against a range of diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c1-23(21,22)19(14-6-4-13(16)5-7-14)11-15(20)18-10-12-3-2-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXIQEXMAHBAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

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